

Propaquizafop (CAS Number 111479-05-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propaquizafop*

Cat. No.: *B1679619*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propaquizafop, with the CAS number 111479-05-1, is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class of compounds. Its herbicidal activity stems from the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in grasses. This targeted mechanism of action allows for the effective control of grassy weeds in a variety of broadleaf crops. This technical guide provides an in-depth overview of **Propaquizafop**, including its physicochemical properties, mechanism of action, toxicological profile, and environmental fate. Detailed experimental methodologies for key assays are described, and quantitative data are presented in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biochemical interactions.

Physicochemical Properties

Propaquizafop is a synthetic organic compound with the following properties:

Property	Value	Reference
Chemical Name	2-[(1-methylethylidene)amino]oxy]ethyl (2R)-2-[4-[(6-chloro-2-quinoxalinyloxy]phenoxy]propionate	[1]
CAS Number	111479-05-1	[1]
Molecular Formula	C ₂₂ H ₂₂ ClN ₃ O ₅	[1]
Molecular Weight	443.88 g/mol	[1]
Appearance	Colorless crystals	
Melting Point	62-64°C	
Water Solubility	Low	[2]
log Pow (Octanol/Water Partition Coefficient)	4.6	

Mechanism of Action and Biological Effects

Propaquizafop's primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[\[1\]](#)[\[2\]](#) ACCase catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage.[\[3\]](#) By inhibiting this enzyme, **Propaquizafop** disrupts lipid synthesis, leading to the cessation of growth and eventual death of susceptible grass species.[\[2\]](#)[\[3\]](#)

Signaling Pathway: ACCase Inhibition

The inhibition of ACCase by **Propaquizafop** disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical building block for fatty acid synthesis. This leads to a cascade of downstream effects, ultimately resulting in plant death.

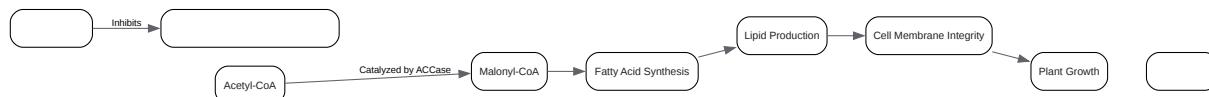

[Click to download full resolution via product page](#)

Figure 1: **Propaquizafop's** inhibition of ACCase and its downstream effects.

Downstream Effects of ACCase Inhibition

The disruption of fatty acid synthesis leads to a number of observable downstream effects in susceptible plants:

- Inhibition of Lipid Biosynthesis: The most direct consequence is the halt of lipid production, which is vital for building new cell membranes required for cell division and growth.[4][5]
- Growth Arrest: Meristematic tissues, areas of active cell division and growth, are particularly affected, leading to a rapid cessation of shoot and root elongation.[3]
- Chlorosis and Necrosis: Symptoms typically appear several days after application and include yellowing (chlorosis) of new leaves, followed by tissue death (necrosis).[3]

Toxicological Profile

The toxicological properties of **Propaquizafop** have been evaluated in various model organisms.

Mammalian Toxicity

Endpoint	Species	Value	Reference
Acute Oral LD ₅₀	Rat	> 2000 - 5000 mg/kg	[1][6]
Acute Dermal LD ₅₀	Rat	> 2000 mg/kg	[1][6]

Propaquizafop exhibits low acute oral and dermal toxicity in rats.[1][6] However, studies have shown that it can induce hepatocarcinogenicity in rodents through a mode of action involving

the activation of the peroxisome proliferator-activated receptor alpha (PPAR α).[\[7\]](#)[\[8\]](#) This is considered a rodent-specific mechanism and is not deemed relevant to human health risk.[\[7\]](#)[\[8\]](#)

Ecotoxicity

Endpoint	Species	Value	Reference
LC ₅₀ (96 h)	Oncorhynchus mykiss (Rainbow Trout)	3.2 mg/L	[6]
EC ₅₀ (48 h)	Daphnia magna (Water Flea)	2.4 mg/L	[6]
EC ₅₀ (72 h)	Pseudokirchneriella subcapitata (Green Algae)	1.2 mg/L	[6]

Propaquizafop is classified as very toxic to aquatic organisms.[\[6\]](#)

Metabolism and Environmental Fate

Metabolism

In plants, **Propaquizafop** is rapidly metabolized to its acid form, which is the active herbicidal compound.[\[2\]](#) Studies on the related compound quizalofop-ethyl in rats show a similar rapid conversion to the acid metabolite, which is then distributed to various tissues before being excreted.[\[4\]](#)[\[5\]](#)

Environmental Fate

Parameter	Value	Reference
Soil Half-life (t _{1/2})	2.1 days (aerobic)	[2]

Propaquizafop is not persistent in the soil, with a relatively short half-life.[\[2\]](#) Its potential for environmental transport will depend on soil type, organic matter content, and climatic conditions.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of **Propaquizafop** on ACCase.

Objective: To quantify the in vitro inhibition of ACCase by **Propaquizafop**.

Principle: The activity of ACCase is measured by monitoring the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA. The reduction in this incorporation in the presence of **Propaquizafop** indicates inhibition.

Materials:

- Partially purified ACCase enzyme from a susceptible grass species.
- Assay Buffer: e.g., 100 mM HEPES-KOH (pH 7.5), 2 mM DTT, 10 mM MgCl₂, 5 mM ATP, 2.5 mM Acetyl-CoA.
- [¹⁴C]-Sodium Bicarbonate.
- **Propaquizafop** (as the active acid metabolite) dissolved in a suitable solvent (e.g., DMSO).
- Scintillation cocktail and vials.
- Microcentrifuge tubes.
- Liquid scintillation counter.

Procedure:

- Prepare a reaction mixture containing the assay buffer and ACCase enzyme.
- Add varying concentrations of the **Propaquizafop** acid metabolite to the reaction mixture. Include a control with no inhibitor.
- Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding [¹⁴C]-Sodium Bicarbonate.

- Incubate for a specific time (e.g., 15 minutes) at 30°C.
- Stop the reaction by adding a strong acid (e.g., HCl) to remove unreacted [¹⁴C]-bicarbonate as ¹⁴CO₂.
- Transfer an aliquot of the reaction mixture to a scintillation vial containing a scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter.
- Calculate the percentage of inhibition for each **Propaquizafop** concentration relative to the control.
- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[\[2\]](#)

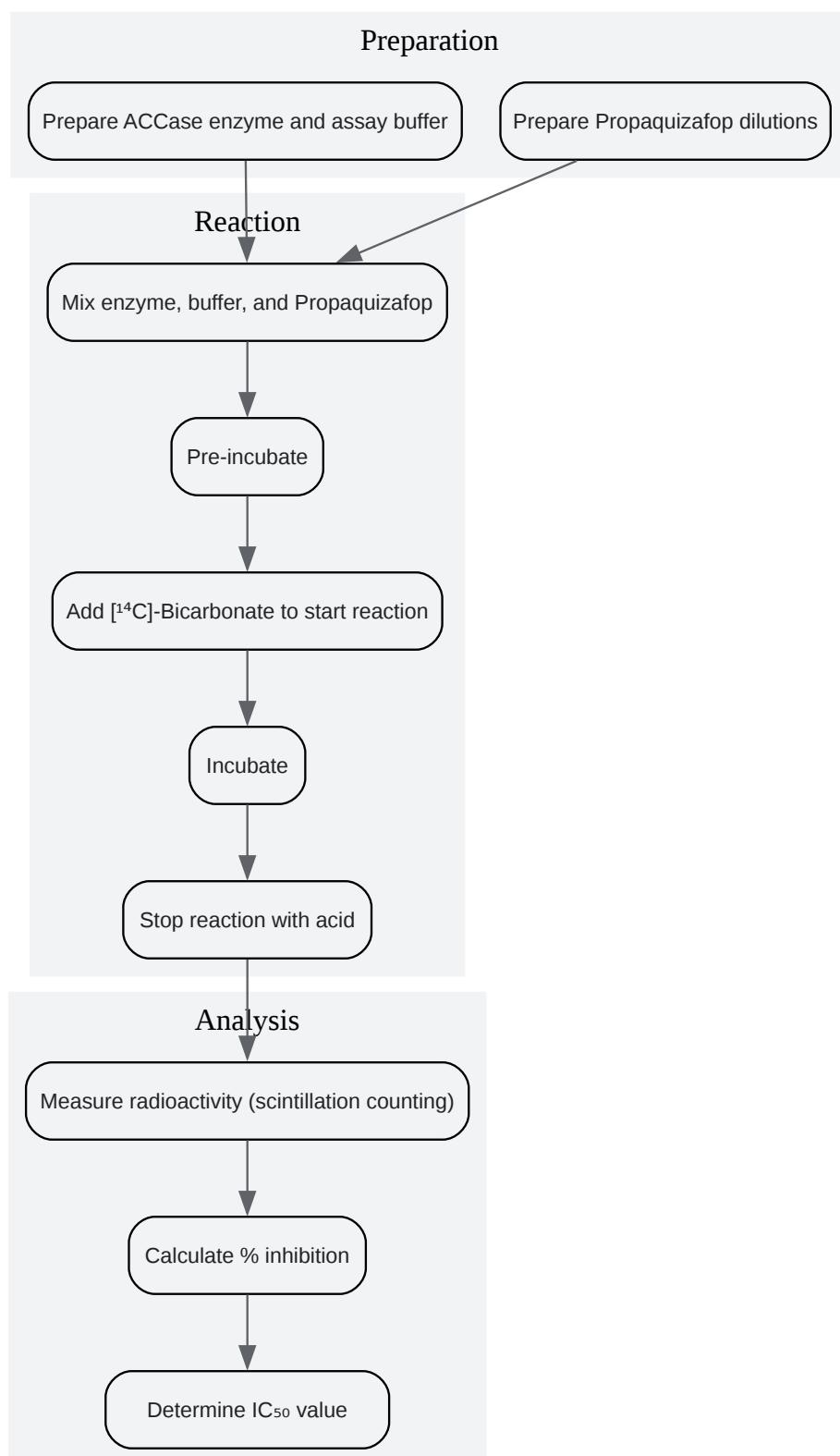

[Click to download full resolution via product page](#)

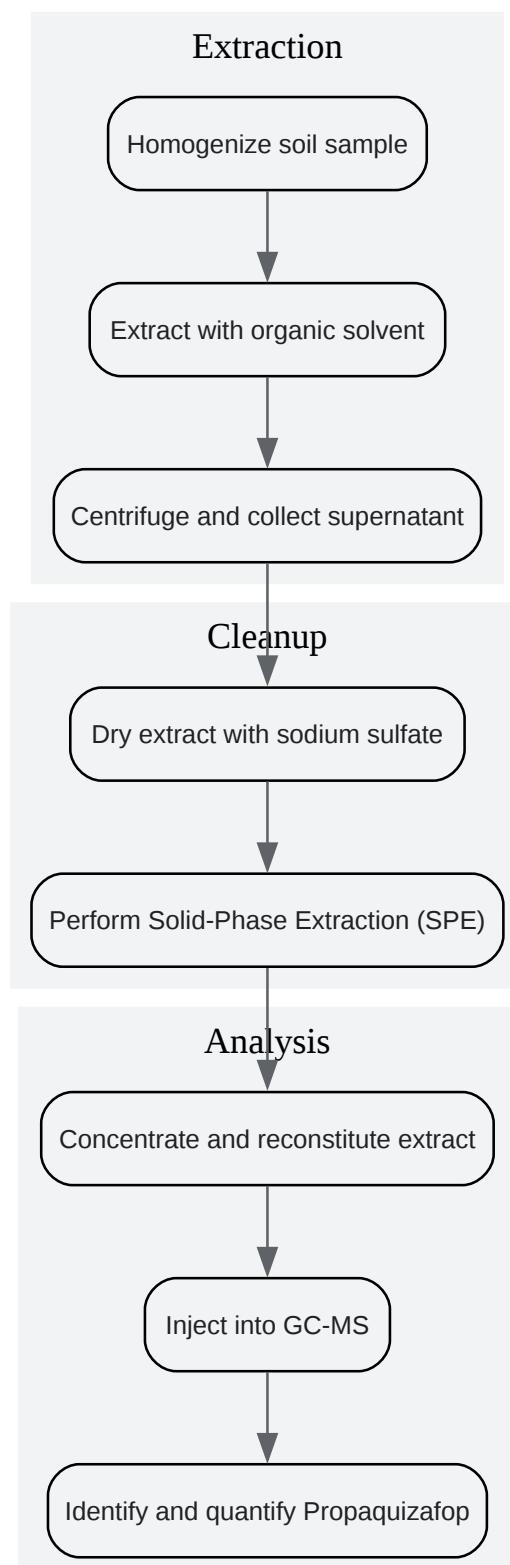
Figure 2: Workflow for the ACCase Inhibition Assay.

Residue Analysis in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of **Propaquizafop** residues in soil samples.

Objective: To quantify the concentration of **Propaquizafop** in soil.

Principle: **Propaquizafop** is extracted from the soil matrix using an organic solvent. The extract is then cleaned up to remove interfering substances before being analyzed by GC-MS.


Materials:

- Soil sample.
- Extraction solvent (e.g., acetonitrile or acetone).
- Anhydrous sodium sulfate.
- Solid-phase extraction (SPE) cartridges for cleanup (e.g., Florisil or C18).
- GC-MS system with a suitable capillary column.
- **Propaquizafop** analytical standard.

Procedure:

- Extraction:
 - Homogenize the soil sample.
 - Weigh a representative subsample (e.g., 10 g) into a centrifuge tube.
 - Add the extraction solvent (e.g., 20 mL acetonitrile).[\[13\]](#)
 - Shake or vortex vigorously for a defined period (e.g., 30 minutes).[\[8\]\[13\]](#)
 - Centrifuge the sample to separate the solvent from the soil particles.

- Collect the supernatant (the solvent extract).
- Cleanup:
 - Pass the extract through a column containing anhydrous sodium sulfate to remove any residual water.
 - Further clean the extract using a solid-phase extraction (SPE) cartridge to remove interfering matrix components. The choice of SPE sorbent will depend on the specific soil type and potential interferences.
 - Elute the **Propaquizafop** from the SPE cartridge with a suitable solvent.
- Analysis:
 - Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable solvent for GC-MS analysis.
 - Inject an aliquot of the sample into the GC-MS system.
 - Identify and quantify **Propaquizafop** based on its retention time and mass spectrum, comparing it to a calibration curve prepared from the analytical standard.[14][15]

[Click to download full resolution via product page](#)

Figure 3: Workflow for **Propaquizafop** Residue Analysis in Soil.

Conclusion

Propaquizafop is an effective herbicide for the control of grassy weeds, with a well-defined mechanism of action targeting ACCase. Its toxicological profile indicates low acute mammalian toxicity, although its high aquatic toxicity necessitates careful management to prevent environmental contamination. The provided experimental methodologies offer a foundation for further research into its biological activity and environmental behavior. The continued study of **Propaquizafop** and other ACCase inhibitors is crucial for the development of sustainable weed management strategies and for understanding their broader ecological impacts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propaquizafop (Ref: CGA 233380) [sitem.herts.ac.uk]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. Enantioselective Metabolism of Quizalofop-Ethyl in Rat | PLOS One [journals.plos.org]
- 5. scispace.com [scispace.com]
- 6. indofil.com [indofil.com]
- 7. A human relevance investigation of PPAR α -mediated key events in the hepatocarcinogenic mode of action of propaquizafop in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 10. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]

- 14. hpst.cz [hpst.cz]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Propaquizafop (CAS Number 111479-05-1): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679619#propaquizafop-cas-number-111479-05-1-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com